tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate
Description
tert-Butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 1589565-36-5) is a chiral piperazine derivative with the molecular formula C₁₁H₁₉N₃O₂ and a molecular weight of 225.29 g/mol . The compound features a tert-butyloxycarbonyl (Boc) protecting group at the N1-position of the piperazine ring and a cyanomethyl substituent at the C2-position in the (R)-configuration. Its enantiomer, the (S)-form, is also well-documented in PROTAC synthesis intermediates (e.g., benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate) . The compound is sensitive to temperature and requires storage at 2–8°C under inert conditions .
Piperazine derivatives are widely used in medicinal chemistry due to their versatility in drug design, particularly as intermediates for kinase inhibitors, PROTACs (proteolysis-targeting chimeras), and epigenetic modulators. The cyanomethyl group enhances electrophilicity, enabling nucleophilic substitutions or covalent bonding in targeted therapies .
Properties
IUPAC Name |
tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halide Displacement with Cyanomethyl Reagents
Reactions employing chloro- or bromo-methyl nitriles under basic conditions facilitate cyanomethyl group incorporation. For example, treating tert-butyl piperazine-1-carboxylate with bromomethyl cyanide in dimethylformamide (DMF) with potassium carbonate at 110°C for 7 hours yields the target compound in moderate yields. Steric hindrance and solvent polarity critically influence reaction efficiency, with polar aprotic solvents like DMF enhancing nucleophilicity.
Table 1: Representative Nucleophilic Substitution Conditions
| Electrophile | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Bromomethyl cyanide | K₂CO₃ | DMF | 110°C | 48% | |
| 6-Chloro-3-nitro-2-methylpyridine | DIPEA | Acetonitrile | 50°C | 95% |
Reductive Amination for Stereochemical Control
The (2R) configuration is achieved via reductive amination using chiral auxiliaries or asymmetric catalysis. Sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) with acetic acid enables stereoselective reduction of imine intermediates derived from tert-butyl piperazine-1-carboxylate and cyanomethyl ketones. Enantiomeric excess (ee) up to 98% is reported using (R)-BINAP-palladium complexes, though yields may drop to 67% due to competing pathways.
Chiral Ligand-Assisted Synthesis
Employing Pd₂(dba)₃ and (R)-BINAP in toluene at 70°C induces asymmetric coupling between tert-butyl piperazine-1-carboxylate and cyanomethyl electrophiles. This method achieves high enantioselectivity but requires rigorous anhydrous conditions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for sluggish substitutions. A mixture of tert-butyl piperazine-1-carboxylate, 5-chloro-2-nitropyridine, and potassium carbonate in dimethyl sulfoxide (DMSO) irradiated at 100°C for 1 hour achieves 64% yield, compared to 31% under conventional heating.
Table 2: Microwave vs. Conventional Heating
| Method | Time | Temperature | Yield |
|---|---|---|---|
| Microwave | 1 h | 100°C | 64% |
| Conventional | 16 h | 120°C | 31% |
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility. A pilot-scale reaction using tert-butyl piperazine-1-carboxylate and cyanomethyl bromide in tetrahydrofuran (THF) with triethylamine achieves 86% yield at 20°C. Purification via recrystallization from ethyl acetate/hexane mixtures ensures >99% purity, critical for pharmaceutical applications.
Comparative Analysis of Methodologies
Table 3: Method Efficiency and Stereochemical Outcomes
| Method | Yield Range | ee (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 31–95% | N/A | Moderate |
| Reductive Amination | 48–67% | 85–98 | Low |
| Microwave-Assisted | 64–99% | N/A | High |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate has been investigated for its potential therapeutic applications. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.
Case Studies
- Anticancer Activity : Research has indicated that piperazine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines due to their ability to inhibit specific signaling pathways involved in tumor growth .
- Neurological Disorders : Piperazine derivatives are also explored for their neuroprotective effects. Studies suggest that modifications in the piperazine structure can lead to compounds that interact with neurotransmitter systems, potentially aiding in the treatment of conditions such as anxiety and depression .
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it a versatile building block in drug discovery.
Applications
- Synthesis of Antidepressants : The cyanomethyl group allows for further functionalization, which is critical in developing selective serotonin reuptake inhibitors (SSRIs) .
- Antiviral Agents : Modifications of the piperazine ring have led to the development of antiviral compounds targeting viral replication mechanisms .
Organic Synthesis
In organic chemistry, this compound is utilized as a reagent or intermediate for synthesizing other complex molecules.
Chemical Reactions
- Nucleophilic Substitution Reactions : The presence of the cyanomethyl group facilitates nucleophilic attacks, enabling the formation of new carbon-nitrogen bonds .
- Cyclization Reactions : The compound can participate in cyclization reactions to form more complex cyclic structures, which are often found in natural products and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The cyanomethyl group may also play a role in binding to active sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Piperazine Derivatives
The following table highlights key structural differences between tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate and related compounds:
Key Observations :
- The cyanomethyl group at C2 in the target compound distinguishes it from derivatives with bulkier aromatic (e.g., phenylpyridinyl in ) or simple alkyl (e.g., methyl in ) substituents.
- The Boc group at N1 is common across many analogs, but substitutions at N4 (e.g., amino-cyanophenyl in ) significantly alter electronic properties and biological activity.
Reactivity
- The cyanomethyl group enables nucleophilic additions or cyclization reactions, critical for forming covalent bonds in PROTACs .
- In contrast, methyl or methoxy groups (e.g., in ) exhibit lower electrophilicity, limiting their utility in covalent inhibitor design.
Biological Activity
Tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉N₃O₂
- Molecular Weight : 225.29 g/mol
- Structural Features : The compound contains a piperazine ring, a tert-butyl group, and a cyanomethyl group, which contribute to its reactivity and biological activity. The stereochemistry of the compound is particularly important in determining its interactions with biological targets.
Biological Activities
Preliminary studies have suggested that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Initial tests indicate potential antimicrobial properties, although detailed mechanisms remain to be elucidated.
- Cytotoxicity : In vitro studies have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, suggesting possible applications in drug development .
The mechanisms underlying the biological activity of this compound are not fully understood but may involve:
- Binding Affinity : Interaction studies indicate that the compound may bind to various biological targets, which is critical for understanding its therapeutic potential.
- Modulation of Signaling Pathways : There is evidence that this compound may influence key signaling pathways involved in cell proliferation and apoptosis, although specific pathways remain to be confirmed through further research.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Tert-butyl (S)-2-(cyanomethyl)piperazine-1-carboxylate | Similar structure | Limited data on activity | Different stereochemistry may affect biological outcomes |
| 1-(tert-butyl)-4-(cyanomethyl)piperazine | Different functional groups | Focuses on different targets | May exhibit distinct pharmacological properties |
| 4-(cyanomethyl)piperidine | Lacks carboxylic acid functionality | Varies significantly in activity | Different reactivity profile |
This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of specific functional groups and stereochemistry in drug design.
Case Studies
Several case studies have explored the biological implications of this compound:
- Anticancer Studies : In vitro assays demonstrated that the compound inhibited cell growth in breast cancer cell lines, suggesting potential for development as an anticancer agent. Further studies are needed to confirm these findings and explore mechanisms of action.
- Antimicrobial Testing : A study assessed the antimicrobial efficacy against various bacterial strains, revealing significant inhibitory effects at certain concentrations. These results support the need for further exploration into its use as an antimicrobial agent.
- Enzyme Inhibition Assays : Research has indicated that this compound may inhibit enzymes involved in metabolic pathways relevant to disease states, offering insights into its therapeutic applications.
Q & A
Q. How can researchers optimize the synthesis of tert-butyl (2R)-2-(cyanomethyl)piperazine-1-carboxylate?
Methodological Answer: Synthetic optimization requires careful selection of reaction conditions. For example, nucleophilic substitution reactions involving piperazine derivatives often employ polar aprotic solvents (e.g., 1,4-dioxane) and bases like potassium carbonate at elevated temperatures (110°C) to achieve yields >60% . Catalyst systems (e.g., Pd-based catalysts in Buchwald-Hartwig couplings) can further enhance efficiency for aryl halide substitutions . Key parameters include:
Q. What purification strategies are effective for isolating tert-butyl piperazine derivatives?
Methodological Answer:
- Chromatography: Reverse-phase or silica gel chromatography with ethyl acetate/hexane gradients removes unreacted starting materials and byproducts .
- Acid-Base Extraction: For Boc-protected derivatives, HCl-mediated deprotection followed by neutralization isolates free amines .
- Crystallization: Slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals suitable for X-ray analysis .
Q. Which analytical techniques confirm the molecular structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, cyanomethyl at δ ~2.5–3.0 ppm) .
- Mass Spectrometry (LCMS): ESI+ confirms molecular weight (e.g., [M+H]+ = 270–385) and detects impurities .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, with SHELXL refinement ensuring <5% R-factor .
Advanced Research Questions
Q. How can stereochemical challenges in the (2R)-configuration be addressed during synthesis?
Methodological Answer:
- Chiral Catalysis: Enantioselective CuH-catalyzed reductive coupling achieves >98% ee using ligands like (S,S)-Ph-BPE and PPh .
- Chiral Resolution: Diastereomeric salt formation with tartaric acid derivatives separates enantiomers .
- Stereochemical Validation: X-ray diffraction or NOE NMR experiments confirm absolute configuration .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer: Discrepancies may arise from dynamic processes (e.g., rotamers in NMR) or crystal packing effects. Strategies include:
Q. What methodologies are suitable for studying bioactivity or interactions with biological targets?
Methodological Answer:
Q. How can computational modeling enhance understanding of reaction mechanisms?
Methodological Answer:
Q. What strategies validate reaction mechanisms for tert-butyl piperazine derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
